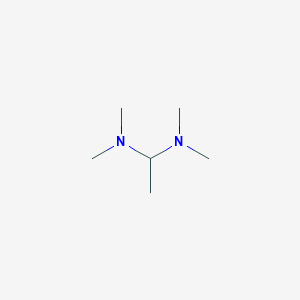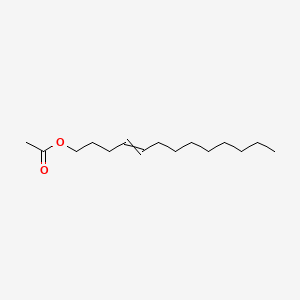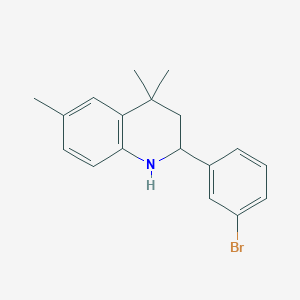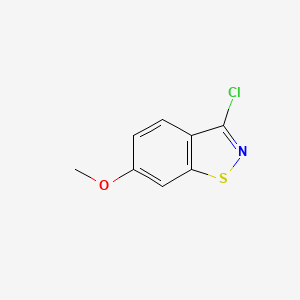
3-Chloro-6-methoxy-1,2-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxy-1,2-benzothiazole is a heterocyclic compound with the molecular formula C8H6ClNOS It is a derivative of benzisothiazole, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1,2-benzothiazole typically involves the chlorination of 6-methoxy-1,2-benzisothiazole. One common method is the reaction of 6-methoxy-1,2-benzisothiazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 3-position with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to benzisothiazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiophenoxide (NaSPh) in ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-alkoxy-6-methoxy-1,2-benzisothiazole or 3-thio-6-methoxy-1,2-benzisothiazole.
Oxidation: Products include 3-chloro-6-methoxy-1,2-benzisothiazole sulfoxide or sulfone.
Reduction: Products include 3-chloro-6-methoxy-1,2-benzisothiazoline.
Applications De Recherche Scientifique
3-Chloro-6-methoxy-1,2-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methoxy-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,2-benzisothiazole: Lacks the methoxy group at the 6-position, which may affect its reactivity and applications.
6-Methoxy-1,2-benzisothiazole: Lacks the chlorine atom at the 3-position, which may influence its chemical properties and biological activity.
3-Methoxy-1,2-benzisothiazole: Has a methoxy group at the 3-position instead of chlorine, leading to different reactivity patterns.
Uniqueness
3-Chloro-6-methoxy-1,2-benzothiazole is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H6ClNOS |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 |
Clé InChI |
KRKWNQCJSABKNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NS2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
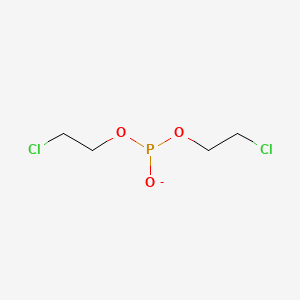
![2-Chlorobenzo[b]thiophene-3-acetonitrile](/img/structure/B8698891.png)
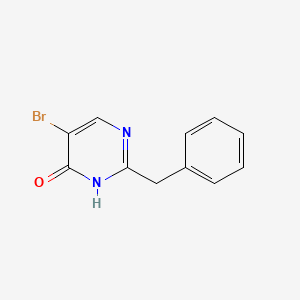


![[2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol](/img/structure/B8698925.png)

![2-[2-Methyl-3-(trifluoromethyl)anilino]-5-nitrobenzoic acid](/img/structure/B8698941.png)

![Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8698945.png)
